

AZD2906 Cross-Species Reactivity: A Comparative Analysis in Human, Mouse, and Rat Models

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Compound of Interest

Compound Name: AZD2906

Cat. No.: B1666212

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species reactivity of **AZD2906**, a selective glucocorticoid receptor (GR) agonist, across human, mouse, and rat species. The information presented is based on publicly available preclinical data.

Quantitative Analysis of In Vitro Potency

AZD2906 demonstrates potent activity at the glucocorticoid receptor in both human and rat in vitro assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Species	Assay System	IC50 (nM)
Human	Peripheral Blood Mononuclear Cells (PBMC)	2.2[1]
	Whole Blood	41.6[1]
Rat	Peripheral Blood Mononuclear Cells (PBMC)	0.3[1]
	Whole Blood	7.5[1]
Mouse	Not Publicly Available	-

Note: Specific quantitative binding affinity or potency data for **AZD2906** on the mouse glucocorticoid receptor is not currently available in the public domain.

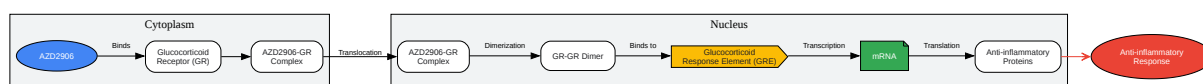
In Vivo Activity and Observations

Preclinical studies have demonstrated the in vivo activity of **AZD2906** in mouse and rat models, providing insights into its pharmacological and toxicological effects.

- Human: **AZD2906** is a potent full agonist of the human glucocorticoid receptor with a binding affinity of 2.8 nM.[2] It has an EC50 of 2.2 nM in a human peripheral blood mononuclear cell assay measuring the inhibition of LPS-induced TNF- α production.[2]
- Mouse: In a mouse model of TNF-induced inflammation, **AZD2906** conferred protection, indicating its anti-inflammatory efficacy in this species.[2]
- Rat: In vivo studies in rats showed that two oral doses of **AZD2906** at the maximum tolerated level led to an increased incidence of micronucleated immature erythrocytes (MIE) in the bone marrow.[2] However, the compound did not exhibit significant activity in an in vivo rat liver comet assay.[2]

Mechanism of Action: Glucocorticoid Receptor Signaling

AZD2906 functions as a selective dimerizing glucocorticoid receptor (GR) agonist.[2] Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. There, it forms a homodimer and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This process ultimately modulates inflammatory responses.



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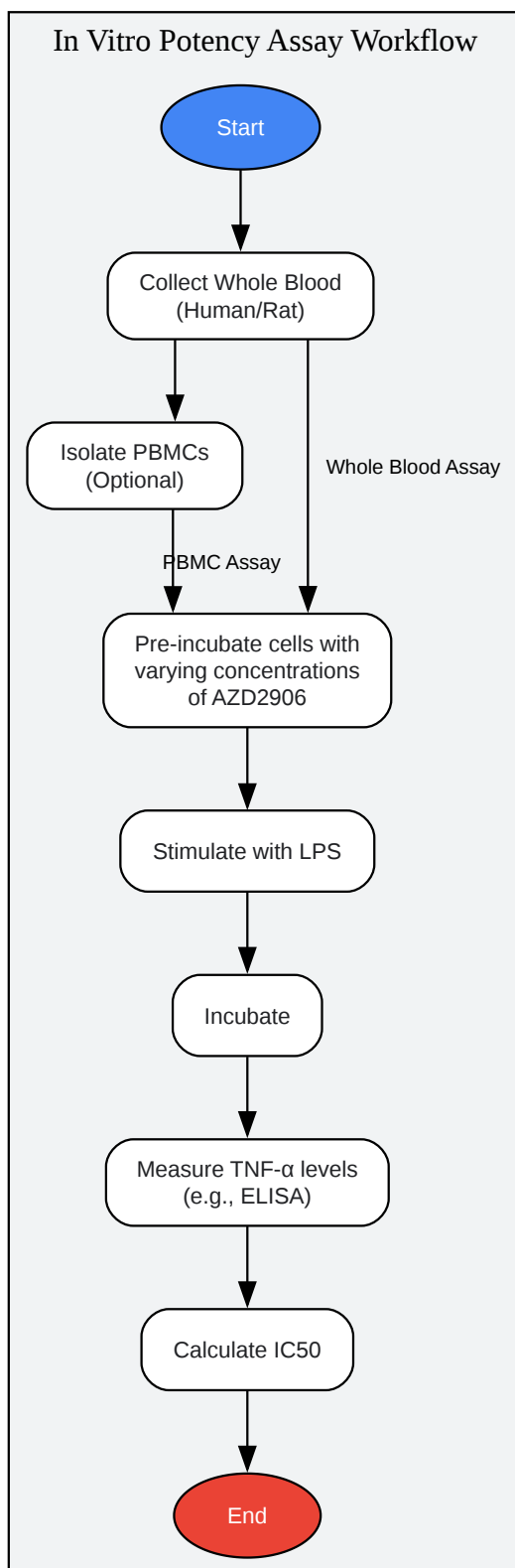
Caption: AZD2906 signaling pathway.

Experimental Protocols

Detailed experimental protocols for the cited data can be found in the primary literature. The key methodologies are summarized below.

In Vitro IC50 Determination in PBMCs and Whole Blood:

The potency of **AZD2906** was assessed by its ability to inhibit the production of inflammatory cytokines (e.g., TNF- α) in peripheral blood mononuclear cells (PBMCs) and whole blood from humans and rats. A typical workflow for such an assay is outlined below.



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References

- 1. Micronucleus induction in the bone marrow of rats by pharmacological mechanisms. I: glucocorticoid receptor agonism [ouci.dntb.gov.ua]
- 2. Micronucleus induction in the bone marrow of rats by pharmacological mechanisms. I: glucocorticoid receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
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